

An In-depth Technical Guide to 1-(Oxetan-3-yl)propan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Oxetan-3-yl)propan-2-one

Cat. No.: B580469

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of **1-(Oxetan-3-yl)propan-2-one** (CAS No: 1207175-39-0), a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The oxetane motif is increasingly recognized for its potential to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability. This document summarizes the known structural and chemical data for **1-(Oxetan-3-yl)propan-2-one**, presents a representative synthetic protocol for this class of compounds, and provides a visualization of its molecular structure.

Molecular Structure and Properties

1-(Oxetan-3-yl)propan-2-one is a chemical compound featuring a four-membered oxetane ring substituted at the 3-position with a propan-2-one group. The presence of the strained oxetane ring and the ketone functionality makes it a versatile building block in organic synthesis.

Physicochemical Data

The key quantitative data for **1-(Oxetan-3-yl)propan-2-one** are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2]
Molecular Weight	114.14 g/mol	[1] [2]
CAS Number	1207175-39-0	[1]
SMILES	CC(=O)CC1COC1	[1]
Predicted XlogP	-0.2	[3]
Monoisotopic Mass	114.06808 Da	[3]

Structural Visualization

The molecular structure of **1-(Oxetan-3-yl)propan-2-one** is depicted below. The diagram illustrates the connectivity of the atoms within the molecule, highlighting the central oxetane ring and the attached propanone side chain.

Figure 1: 2D representation of the molecular structure of **1-(Oxetan-3-yl)propan-2-one**.

Synthesis and Experimental Protocols

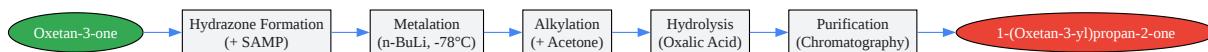
Detailed, peer-reviewed synthetic protocols specifically for **1-(Oxetan-3-yl)propan-2-one** are not readily available in the public domain. However, a general and plausible approach for the synthesis of 3-alkylated oxetan-3-ones involves the alkylation of an appropriate oxetan-3-one precursor. Below is a representative experimental protocol based on established methods for the synthesis of substituted oxetanes.

Representative Synthetic Protocol: Alkylation of Oxetan-3-one Hydrazone

This method is adapted from established procedures for the synthesis of 2-substituted oxetan-3-ones, which can be conceptually extended to 3-substituted analogues.

Materials:

- Oxetan-3-one


- (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)
- n-Butyllithium (n-BuLi) in hexanes
- Acetone or a suitable propan-2-one equivalent electrophile
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Magnesium sulfate (MgSO₄)
- Oxalic acid

Procedure:

- Formation of the Hydrazone: To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C is added (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the SAMP-hydrazone is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.
- Metalation: The crude hydrazone is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the resulting solution is stirred at this temperature for 2-3 hours to ensure complete deprotonation.
- Alkylation: The electrophile (e.g., acetone, 1.2 eq) is added to the cooled solution. The reaction is allowed to warm to room temperature slowly and stirred overnight.
- Work-up and Hydrolysis: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then treated with an aqueous solution of oxalic acid to hydrolyze the hydrazone, yielding the desired **1-(Oxetan-3-yl)propan-2-one**.
- Purification: The final product is purified by column chromatography on silica gel.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the proposed synthesis of **1-(Oxetan-3-yl)propan-2-one**.

[Click to download full resolution via product page](#)

Figure 2: Proposed synthetic workflow for **1-(Oxetan-3-yl)propan-2-one**.

Spectroscopic and Structural Data

As of the date of this document, detailed experimental spectroscopic data (e.g., ^1H NMR, ^{13}C NMR, IR) and quantitative structural data (e.g., bond lengths and angles from X-ray crystallography) for **1-(Oxetan-3-yl)propan-2-one** are not available in publicly accessible databases. Researchers are advised to acquire this data experimentally upon synthesis or purchase of the compound. Commercial suppliers may provide compound-specific analytical data upon request.

Applications in Drug Discovery

The oxetane ring is a valuable motif in medicinal chemistry, often used as a polar surrogate for gem-dimethyl groups or carbonyl functionalities. Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates. **1-(Oxetan-3-yl)propan-2-one**, as a functionalized oxetane, serves as a key building block for introducing this moiety into more complex molecular architectures, enabling the exploration of novel chemical space in drug discovery programs.

Conclusion

1-(Oxetan-3-yl)propan-2-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has summarized its fundamental molecular and physicochemical properties. While specific experimental data remains limited in the public domain, a representative synthetic route has been proposed. The unique properties of the

oxetane ring suggest that this and related compounds will continue to be of high interest to researchers in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(Oxetan-3-yl)propan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580469#1-oxetan-3-yl-propan-2-one-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com